molecular formula C13H14Cl2N2O3 B6967239 N-[(3,5-dichloro-2-hydroxyphenyl)methyl]-3-methyl-5-oxopyrrolidine-3-carboxamide

N-[(3,5-dichloro-2-hydroxyphenyl)methyl]-3-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6967239
M. Wt: 317.16 g/mol
InChI Key: AAOFWVJEJZDORJ-UHFFFAOYSA-N
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Description

N-[(3,5-dichloro-2-hydroxyphenyl)methyl]-3-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-[(3,5-dichloro-2-hydroxyphenyl)methyl]-3-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3/c1-13(4-10(18)17-6-13)12(20)16-5-7-2-8(14)3-9(15)11(7)19/h2-3,19H,4-6H2,1H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOFWVJEJZDORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C(=O)NCC2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dichloro-2-hydroxyphenyl)methyl]-3-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the 3,5-dichloro-2-hydroxybenzylamine intermediate. This intermediate is then reacted with 3-methyl-5-oxopyrrolidine-3-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dichloro-2-hydroxyphenyl)methyl]-3-methyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where reagents such as sodium hydroxide or potassium carbonate are used.

Common Reagents and Conditions

The compound reacts under specific conditions, often requiring controlled temperatures and pH levels. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions might require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-[(3,5-dichloro-2-hydroxyphenyl)methyl]-3-methyl-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor in certain biochemical pathways.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3,5-dichloro-2-hydroxyphenyl)methyl]-3-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies have shown that it can modulate the activity of certain enzymes, thereby influencing metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(2,4-dichlorophenoxy)phenol
  • 2-Methyltetrahydrofuran

Uniqueness

Compared to similar compounds, N-[(3,5-dichloro-2-hydroxyphenyl)methyl]-3-methyl-5-oxopyrrolidine-3-carboxamide stands out due to its unique chemical structure, which imparts distinct reactivity and biological activity. Its specific arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

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